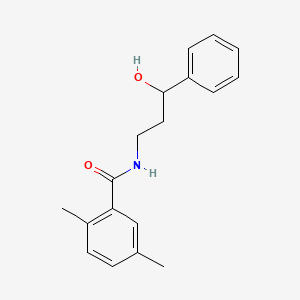

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide

Description

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted aromatic ring and a 3-hydroxy-3-phenylpropyl amine chain. The 3-hydroxy-3-phenylpropyl group may confer unique steric and electronic properties, influencing solubility, hydrogen bonding, and reactivity in comparison to analogs.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-8-9-14(2)16(12-13)18(21)19-11-10-17(20)15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVKJXUECDBNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the carbonyl group.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic aspects of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide with related benzamide derivatives:

Key Observations:

- Substituent Positionality : The target compound’s 2,5-dimethylbenzamide differs from the 3-methyl substitution in , which may alter electronic effects (e.g., para-directing vs. meta-directing in electrophilic substitution).

- Hydroxyl Group Placement : The 3-hydroxy group in the target’s propyl chain contrasts with the 2-hydroxy group in . This difference could impact hydrogen-bonding capacity and metal coordination (e.g., in catalysis).

Spectroscopic and Analytical Characterization

- : The analog N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via ¹H NMR (δ 7.4–7.2 ppm for aromatic protons), ¹³C NMR, and X-ray crystallography, confirming its N,O-bidentate coordination capability .

- : An HPLC method was developed for quantifying N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples , suggesting that similar benzamides are pharmacologically relevant and require robust analytical validation.

- Target Compound : Hypothetical characterization would likely involve NMR to confirm methyl group positions (2,5 vs. 3) and mass spectrometry to verify molecular weight.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a hydroxyl group and a phenylpropyl side chain. Its molecular formula can be represented as CHNO, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Research has indicated that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. For instance, related compounds have demonstrated IC values in the low micromolar range against these enzymes, suggesting that modifications to the benzamide structure can enhance inhibitory potency .

- Antioxidant Properties : The compound may also possess antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. Studies have reported that certain derivatives exhibit significant antioxidant properties in DPPH assays, indicating potential neuroprotective effects .

- Anti-inflammatory Effects : The modulation of inflammatory pathways is another area where this compound may be active. In vitro studies have shown that similar compounds can suppress the NLRP3 inflammasome and NF-κB signaling pathways, leading to reduced release of pro-inflammatory cytokines in microglial cells .

Biological Activity Data

| Activity Type | IC Value | Reference |

|---|---|---|

| AChE Inhibition | 1.72 ± 0.15 μM | |

| BChE Inhibition | 6.69 ± 0.28 μM | |

| Antioxidant Activity (DPPH) | 16.15 ± 1.05 μM | |

| Neuroprotection (BDNF/TrkB) | Significant increase |

Neuroprotective Effects

One notable study involved the evaluation of this compound's effects on memory impairment induced by scopolamine in animal models. The compound significantly improved memory performance in the Morris water maze test, correlating with increased levels of brain-derived neurotrophic factor (BDNF) and TrkB expression compared to control groups .

In Vitro Studies

In vitro assessments demonstrated that treatment with the compound led to a marked reduction in tau protein aggregation and amyloid-beta (Aβ) peptide aggregation, both hallmarks of Alzheimer’s pathology. These findings were supported by molecular docking studies that provided insights into the binding affinities and interactions at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.